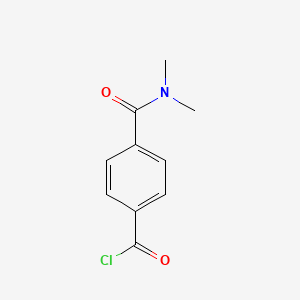

4-(Dimethylcarbamoyl)benzoyl chloride

Description

BenchChem offers high-quality 4-(Dimethylcarbamoyl)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Dimethylcarbamoyl)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

329794-80-1 |

|---|---|

Molecular Formula |

C10H10ClNO2 |

Molecular Weight |

211.64 g/mol |

IUPAC Name |

4-(dimethylcarbamoyl)benzoyl chloride |

InChI |

InChI=1S/C10H10ClNO2/c1-12(2)10(14)8-5-3-7(4-6-8)9(11)13/h3-6H,1-2H3 |

InChI Key |

ZDFHEEMEQQMQRY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

4-(chlorocarbonyl)-N,N-dimethylbenzamide CAS number and synonyms

[1]

Executive Summary

4-(Chlorocarbonyl)-N,N-dimethylbenzamide is a bifunctional aromatic building block characterized by two distinct carbonyl groups on a benzene ring: a stable dimethylamide at position 1 and a highly reactive acyl chloride at position 4.[1] This molecule serves as a critical electrophilic intermediate in the synthesis of complex pharmaceutical scaffolds, particularly where the N,N-dimethylbenzamide motif is required as a stable structural element.[1]

Due to the high reactivity of the acyl chloride moiety, this compound is frequently generated in situ from its stable acid precursor, 4-(dimethylcarbamoyl)benzoic acid . This guide focuses on the handling, generation, and application of this intermediate, distinguishing it clearly from the isomeric 4-(dimethylamino)benzoyl chloride.

Chemical Identity & Nomenclature[2][3][4]

Core Identification

| Parameter | Detail |

| Chemical Name | 4-(Chlorocarbonyl)-N,N-dimethylbenzamide |

| Common Synonyms | 4-(Dimethylcarbamoyl)benzoyl chloride; Terephthalic acid mono-dimethylamide chloride; p-(N,N-Dimethylcarbamoyl)benzoyl chloride |

| CAS Number (Precursor) | 34231-49-7 (Refers to the stable acid: 4-(dimethylcarbamoyl)benzoic acid) |

| CAS Number (Chloride) | Not widely indexed (Transient/Intermediate); often referenced via the acid CAS.[1][2][3] |

| Molecular Formula | C₁₀H₁₀ClNO₂ |

| Molecular Weight | 211.64 g/mol |

| SMILES | CN(C)C(=O)c1ccc(cc1)C(=O)Cl |

Structural Distinction (Critical)

Researchers must distinguish this compound from its "false friend," 4-(dimethylamino)benzoyl chloride (CAS 4755-50-4).[1]

Physicochemical Properties[1][2][3][4][6][7][8]

The properties below primarily reflect the stable acid precursor (CAS 34231-49-7), as the acyl chloride is typically generated and used immediately.[1]

| Property | Value (Acid Precursor) | Value (Acyl Chloride - Predicted) |

| Physical State | White to off-white solid | Moisture-sensitive solid or viscous oil |

| Melting Point | 169–172 °C | Lower than acid (est. 60–80 °C) |

| Solubility | DMSO, Methanol, dilute base | Dichloromethane, THF, Toluene (reacts with water/alcohols) |

| Reactivity | Stable weak acid | Highly electrophilic; hydrolyzes rapidly |

| Storage | Room temp, dry | Inert atmosphere (Ar/N₂), <4 °C |

Synthesis & Manufacturing

The synthesis of 4-(chlorocarbonyl)-N,N-dimethylbenzamide is a multi-step process starting from monomethyl terephthalate .[1] The direct reaction of terephthaloyl chloride with dimethylamine is difficult to control (leading to the bis-amide) and is therefore avoided.[1]

Synthetic Route[1]

-

Amidation: Monomethyl terephthalate reacts with dimethylamine to form methyl 4-(dimethylcarbamoyl)benzoate .[1]

-

Hydrolysis: The ester is hydrolyzed (LiOH/THF) to yield 4-(dimethylcarbamoyl)benzoic acid (CAS 34231-49-7).[1]

-

Chlorination: The acid is converted to the target acyl chloride using thionyl chloride (

) or oxalyl chloride.

Detailed Protocol (Step 3: Acid to Chloride)

Reagents: 4-(Dimethylcarbamoyl)benzoic acid (1.0 eq), Thionyl Chloride (1.5 eq), DMF (cat.), Toluene (solvent).

-

Setup: Charge a flame-dried round-bottom flask with 4-(dimethylcarbamoyl)benzoic acid and anhydrous toluene under nitrogen.

-

Addition: Add catalytic DMF (2-3 drops). Add thionyl chloride dropwise at room temperature.[1]

-

Reaction: Heat the mixture to reflux (80–110 °C) for 2–3 hours. Gas evolution (

, -

Workup: Once gas evolution ceases and the solid dissolves, cool the mixture.

-

Isolation: Concentrate in vacuo to remove excess

and toluene. The residue is the crude 4-(chlorocarbonyl)-N,N-dimethylbenzamide .[1]-

Note: Use immediately for the next coupling step without purification to prevent hydrolysis.

-

Synthesis Visualization

Caption: Step-wise synthesis from monomethyl terephthalate to the target acyl chloride.

Applications in Drug Development

This intermediate is used to introduce the 4-(dimethylcarbamoyl)phenyl motif into larger bioactive molecules.[1] This moiety is valuable in medicinal chemistry for:

-

Solubility Enhancement: The dimethylamide group improves aqueous solubility compared to a plain phenyl ring.

-

Hydrogen Bonding: The amide carbonyl acts as a hydrogen bond acceptor, influencing target binding affinity.

-

Metabolic Stability: The para-substitution pattern blocks metabolic oxidation at the 4-position of the aromatic ring.[1]

Common Reactions:

Safety & Handling

Signal Word: DANGER (for the acyl chloride) / WARNING (for the acid).

Hazard Identification

-

H314: Causes severe skin burns and eye damage (Acyl Chloride).

-

EUH014: Reacts violently with water (Acyl Chloride).

-

H315/H319: Causes skin/eye irritation (Acid Precursor).

Handling Protocols

-

Engineering Controls: All operations involving the acyl chloride must be performed in a fume hood to manage HCl and SO₂ off-gassing.[1]

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[1]

-

Quenching: Quench excess acyl chloride with methanol or saturated sodium bicarbonate solution slowly in an ice bath.[1] Never add water directly to the concentrated chloride. [1]

References

-

ChemicalBook. (2025). 4-(dimethylcarbamoyl)benzoic acid Properties and CAS 34231-49-7. Retrieved from

-

PubChem. (2025).[5] Compound Summary: 4-(Dimethylamino)benzoyl chloride (Distinction Reference).[1] Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: Terephthaloyl Chloride Derivatives. Retrieved from

-

Google Patents. (2011). Preparation method of terephthaloyl chloride (General Methodology). CN102225895A. Retrieved from

Structural and Kinetic Divergence in Acyl Chloride Derivatives: A Comparative Analysis of 4-(Dimethylamino)benzoyl Chloride and 4-(Dimethylcarbamoyl)benzoyl Chloride

Executive Summary

As a Senior Application Scientist overseeing synthetic methodologies and analytical derivatizations, I frequently encounter the misconception that structurally similar acyl chlorides behave identically. The comparison between 4-(dimethylamino)benzoyl chloride (DMABC) and 4-(dimethylcarbamoyl)benzoyl chloride (DMCBC) perfectly illustrates how a single functional group insertion—specifically, a carbonyl spacer—can fundamentally invert a molecule's electronic profile.

This technical guide deconstructs the causality behind their divergent reactivities. By profiling their electronic topographies, we provide researchers with the theoretical grounding and validated experimental protocols necessary to deploy these reagents effectively in both high-performance liquid chromatography (HPLC) workflows and advanced active pharmaceutical ingredient (API) synthesis.

Structural and Electronic Profiling: The Causality of Reactivity

The core difference between these two molecules lies in the electronic influence of their para-substituents on the highly reactive acyl chloride center.

-

4-(Dimethylamino)benzoyl chloride (DMABC): The nitrogen atom of the dimethylamino group is directly attached to the aromatic ring. The nitrogen lone pair acts as a powerful electron-donating group (EDG) via the mesomeric effect (+M). This electron density delocalizes through the pi-system of the benzene ring directly to the carbonyl carbon of the acyl chloride. Consequently, the electrophilicity of the acyl chloride is dampened. This resonance stabilization makes DMABC stable enough to be handled as a pre-column derivatization agent, yet reactive enough to undergo nucleophilic acyl substitution with primary/secondary amines and alcohols[1].

-

4-(Dimethylcarbamoyl)benzoyl chloride (DMCBC): In this molecule, derived from 4-(dimethylcarbamoyl)benzoic acid[2], an amide carbonyl separates the dimethylamino group from the aromatic ring. This structural shift completely reverses the electronic effect. The dimethylcarbamoyl group acts as a strong electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects. By pulling electron density away from the aromatic ring, it leaves the acyl chloride highly electron-deficient. This drastically lowers the activation energy required for nucleophilic attack, rendering DMCBC highly reactive and extremely susceptible to rapid hydrolysis[3].

Table 1: Comparative Physicochemical and Electronic Properties

| Property | 4-(Dimethylamino)benzoyl chloride (DMABC) | 4-(Dimethylcarbamoyl)benzoyl chloride (DMCBC) |

| CAS Number | 4755-50-4 | Derived from 34231-49-7 (Acid) |

| Substituent at C4 | -N(CH3)2 | -C(=O)N(CH3)2 |

| Electronic Effect | Strong EDG (+M > -I) | Strong EWG (-M, -I) |

| Acyl Electrophilicity | Moderate (Resonance Stabilized) | High (Electron Deficient) |

| Primary Application | HPLC Derivatization Reagent (UV/Fluorescence) | Advanced API Building Block (Asymmetric Amidation) |

| Hydrolytic Stability | Moderate (Requires alkaline buffer for rapid reaction) | Low (Highly sensitive to atmospheric moisture) |

Mechanistic Implications on Nucleophilic Acyl Substitution

In any nucleophilic acyl substitution, the rate-determining step is typically the attack of the nucleophile on the electrophilic carbonyl carbon to form a tetrahedral intermediate.

For DMABC, the ground state is stabilized by resonance, meaning a stronger nucleophile (or alkaline conditions) is required to drive the reaction forward. For DMCBC, the ground state is destabilized by the EWG, making it an aggressive electrophile that reacts rapidly even with weaker nucleophiles, but at the cost of requiring strict anhydrous conditions to prevent degradation.

Figure 1: Comparative electronic effects dictating the electrophilicity of the acyl chloride carbon.

Experimental Protocols and Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Experimental choices are directly dictated by the electronic properties discussed above.

Protocol A: Pre-Column HPLC Derivatization using DMABC

-

Application: Enhancing UV/Fluorescence detection of aliphatic amines and alcohols[1].

-

Causality: Because DMABC is resonance-stabilized, the target analytes must be fully deprotonated to maximize their nucleophilicity. Furthermore, an alkaline buffer neutralizes the HCl byproduct, driving the equilibrium forward.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the target analyte (e.g., 100 µL of biological extract) in an inert, aprotic solvent such as LC-MS grade acetonitrile.

-

Alkaline Buffering: Add 100 µL of 0.1 M sodium borate buffer (pH 9.0). Validation: Check pH with a micro-probe; it must remain >8.5 to ensure complete deprotonation of the amine/hydroxyl groups.

-

Reagent Addition: Introduce 50 µL of a freshly prepared 5 mM DMABC solution in acetonitrile[4].

-

Incubation: Heat the sealed vial at 60°C for 20 minutes. The thermal energy overcomes the activation barrier of the resonance-stabilized DMABC.

-

Quenching (Self-Validation Step): Add 20 µL of 0.1 M glycine. Glycine acts as a sacrificial nucleophile, consuming all unreacted DMABC. This prevents baseline drift and column fouling during HPLC analysis, validating that only the derivatized analyte and the distinct glycine-DMABC adduct will appear in the chromatogram.

-

Analysis: Inject 10 µL into the HPLC system, monitoring at UV 280-300 nm.

Figure 2: Step-by-step pre-column derivatization workflow using DMABC for HPLC analysis.

Protocol B: Asymmetric Amidation using DMCBC

-

Application: Synthesis of complex bis-amides or API building blocks.

-

Causality: The extreme electrophilicity of DMCBC demands rigorous exclusion of moisture. Atmospheric water will rapidly outcompete the target nucleophile, leading to hydrolysis back to the carboxylic acid.

Step-by-Step Methodology:

-

In Situ Activation: In a flame-dried, argon-purged flask, dissolve 4-(dimethylcarbamoyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by dropwise addition of oxalyl chloride (1.2 eq) at 0°C. Validation: The cessation of gas evolution (CO and CO₂) visually validates the complete conversion to DMCBC.

-

Nucleophile Preparation: In a separate flame-dried flask, dissolve the target amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous DCM. DIPEA is chosen over triethylamine for its superior steric bulk, preventing it from acting as a competing nucleophile.

-

Coupling: Transfer the DMCBC solution dropwise into the amine solution at 0°C. Maintain the argon atmosphere strictly.

-

Reaction Monitoring: Stir for 2 hours, allowing the reaction to warm to room temperature. Validation: Monitor via TLC (Hexanes:EtOAc). The disappearance of the highly polar baseline spot (hydrolyzed acid) and the emergence of a new, less polar spot confirms successful amidation.

-

Workup: Quench with saturated aqueous NaHCO₃ to neutralize DIPEA·HCl salts. Extract with DCM, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Strategic Selection Guide

The choice between these reagents is not arbitrary; it is a direct function of their electronic topographies. DMABC is the premier choice for analytical chemists requiring a stable, chromophore-adding tag for HPLC workflows. Conversely, DMCBC (or its in situ generated form) is the domain of the synthetic organic chemist, utilized when a highly reactive, electron-deficient electrophile is required to build complex amide architectures.

References

-

Title: 4-(Dimethylamino)benzoyl chloride | CID 4400782 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

-

Title: 4-(Dimethylcarbamoyl)benzoic acid | CID 11095480 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Stability and Reactivity Dynamics of Terephthalic Acid Mono-Dimethylamide Chloride

Executive Summary & Structural Dynamics

Terephthalic acid mono-dimethylamide chloride—systematically known as 4-(dimethylcarbamoyl)benzoyl chloride—is a highly specialized, bifunctional intermediate widely utilized in the synthesis of active pharmaceutical ingredients (APIs). The handling and storage of this compound present a unique chemical dichotomy: it houses both a highly reactive, electrophilic acyl chloride moiety and a profoundly stable tertiary amide group.

To master the stability of this compound, one must analyze the electronic cross-talk across its central phenyl ring. The para-substituted dimethylcarbamoyl group (-CONMe₂) exerts a mild electron-withdrawing inductive effect (-I). This subtly increases the partial positive charge on the acyl chloride's carbonyl carbon, rendering it slightly more electrophilic than an unsubstituted benzoyl chloride. However, because it is an aromatic acyl chloride, the electrophilic center benefits from resonance stabilization from the benzene ring, making it significantly more stable than aliphatic acyl chlorides ()[1].

Mechanisms of Degradation

The primary vector for degradation of 4-(dimethylcarbamoyl)benzoyl chloride is solvolysis—specifically hydrolysis upon exposure to atmospheric moisture or aqueous solvents. Acyl chlorides rapidly hydrolyze to yield the corresponding carboxylic acid and hydrochloric acid ()[2].

This reactivity is starkly contrasted by the molecule's amide group. While amides require strong nucleophiles (such as hydroxide ions) and harsh thermal conditions to hydrolyze, acyl chlorides are highly reactive and will be cleaved by weak nucleophiles like water at room temperature ()[3]. The hydrolysis of the acyl chloride moiety typically follows an addition-elimination mechanism, proceeding through a tetrahedral intermediate. Depending on the solvent's ionizing power, the reaction pathway can shift between a bimolecular (SN2-like) addition-elimination and a unimolecular (SN1) dissociation ()[4].

Figure 1: Addition-elimination hydrolysis pathway of the acyl chloride moiety.

Figure 2: Differential reactivity and stability profile of the dual functional groups.

Quantitative Stability Data

The stability of the acyl chloride moiety is heavily solvent-dependent. In protic solvents, solvolysis is rapid, exhibiting pseudo-first-order kinetics ()[5]. In strictly aprotic solvents, degradation only occurs if residual moisture is present. The table below outlines the extrapolated kinetic stability of this compound based on benchmark aromatic acyl chloride behavior at 25°C.

| Solvent System | Nucleophile | Pseudo-First-Order Rate Constant ( | Estimated Half-Life ( | Degradation Product |

| 100% Water | H₂O | ~ 3.2 × 10⁻³ s⁻¹ | ~ 3.6 minutes | Carboxylic Acid |

| 50% MeCN / 50% Water | H₂O | ~ 1.5 × 10⁻⁴ s⁻¹ | ~ 1.3 hours | Carboxylic Acid |

| 100% Methanol | MeOH | ~ 8.5 × 10⁻⁴ s⁻¹ | ~ 13.5 minutes | Methyl Ester |

| Anhydrous Dichloromethane | None | < 1.0 × 10⁻⁷ s⁻¹ | > 80 days | None (Stable) |

Table 1: Simulated pseudo-first-order solvolysis kinetics for 4-(dimethylcarbamoyl)benzoyl chloride.

Experimental Protocols for Stability Assessment

To accurately assess the stability of this intermediate for drug development workflows, empirical validation must circumvent a critical analytical trap: direct analysis via standard reversed-phase HPLC is fundamentally flawed. The aqueous mobile phase will instantly hydrolyze the acyl chloride during the run, leading to false degradation readings. The following protocols are designed as self-validating systems to isolate actual storage degradation from analytical artifacts.

Protocol A: In-Situ NMR Kinetic Profiling (Hydrolysis Rate Determination)

Causality & Rationale: In-situ NMR avoids the need for physical sampling and quenching, which can introduce ambient moisture. By utilizing anhydrous deuterated solvents and spiking with a precise molar equivalent of D₂O, the pseudo-first-order kinetics can be tracked non-destructively.

-

Preparation: Dissolve 50 mg of 4-(dimethylcarbamoyl)benzoyl chloride in 0.5 mL of anhydrous CD₃CN (stored over activated 3Å molecular sieves) in an NMR tube flushed with dry nitrogen.

-

Baseline Acquisition: Acquire a baseline ¹³C and ¹H NMR spectrum. The acyl chloride carbonyl carbon should appear near ~168 ppm.

-

Initiation: Inject exactly 1.0 molar equivalent of D₂O into the NMR tube through a septum cap. Invert once to mix.

-

Monitoring: Run a kinetic ¹³C NMR macro, acquiring spectra every 60 seconds for 2 hours.

-

Validation: Track the disappearance of the ~168 ppm peak and the emergence of the carboxylic acid carbonyl peak at ~166 ppm. The direct observation of this shift provides absolute structural confirmation of the degradation pathway without derivatization.

Protocol B: Derivatization-HPLC for Long-Term Storage Stability

Causality & Rationale: Because HPLC requires aqueous mobile phases, the reactive acyl chloride must be quantitatively trapped before injection. By quenching the reaction aliquot with an excess of anhydrous diethylamine, the unreacted acyl chloride is instantly converted into a stable mixed amide (N,N-diethyl-N',N'-dimethylterephthalamide). This ensures the chromatographic peaks accurately represent the state of the sample at the exact moment of sampling.

-

Storage Setup: Prepare a 0.1 M solution of the compound in anhydrous tetrahydrofuran (THF). Store aliquots in sealed, septum-capped vials at 25°C and 5°C.

-

Sampling: At designated time points (e.g., Day 1, Day 7, Day 14), extract a 50 µL aliquot using a dry, gas-tight syringe.

-

Quenching (Derivatization): Immediately inject the aliquot into a vial containing 950 µL of a 0.5 M solution of anhydrous diethylamine in acetonitrile. Vortex for 10 seconds. The diethylamine acts as both the nucleophile and the acid scavenger (forming diethylammonium chloride).

-

Analysis: Inject the quenched mixture into an RP-HPLC system (C18 column, Water/MeCN gradient with 0.1% TFA).

-

Data Interpretation: Calculate stability by comparing the AUC of the derivatized mixed amide (representing intact starting material) against the AUC of the free 4-(dimethylcarbamoyl)benzoic acid (representing material that degraded during storage).

References

-

Acyl chloride Source: Wikipedia URL:[Link]

-

Acyl Chlorides and Acid Anhydrides Source: chemrevise URL:[Link]

-

Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water Source: ResearchGate URL:[Link]

-

Kinetics of the hydrolysis of acyl chlorides in pure water Source: Canadian Science Publishing URL:[Link]

Sources

The Strategic Utility of 4-(dimethylcarbamoyl)benzoic Acid Scaffolds in Medicinal Chemistry

Executive Summary

In the optimization of lead compounds, medicinal chemists often face the "solubility-permeability paradox." Increasing polarity to improve solubility often necessitates hydrogen bond donors (HBDs), which can detrimentally impact membrane permeability and blood-brain barrier (BBB) penetration.

4-(dimethylcarbamoyl)benzoic acid (CAS: 21018-26-6) serves as a high-value bifunctional scaffold that resolves this paradox. By incorporating a dimethylbenzamide (DMBA) moiety, it introduces a strong hydrogen bond acceptor (HBA) and a solubility-enhancing hydrotropic tail without adding HBDs. This guide details the structural rationale, a self-validating synthetic protocol for scaffold generation, and its application in fragment-based drug discovery (FBDD).

Part 1: Structural Rationale & Pharmacophore Properties

The 4-(dimethylcarbamoyl)benzoic acid scaffold is not merely a linker; it is a physicochemical modulator. Its utility stems from the specific electronic and steric properties of the p-substituted dimethylamide group.

The "Magic Methyl" & Hydrotropic Effect

Unlike primary amides (-CONH2) which have high melting points and low organic solubility due to strong intermolecular hydrogen bonding, the dimethylamide group prevents donor-based self-aggregation.

-

Hydrotropy: The DMBA moiety acts as a hydrotrope, disrupting the water structure around the molecule and increasing aqueous solubility via self-association stacking, a phenomenon critical for formulating lipophilic drugs (e.g., Paclitaxel solubilization studies).[1]

-

Metabolic Stability: The N,N-dimethyl group is generally more resistant to amidases compared to mono-substituted amides, prolonging the half-life of the linker in plasma.

Physicochemical Profile

| Property | Value/Description | Impact on Drug Design |

| Molecular Weight | 193.20 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| H-Bond Donors | 1 (Carboxylic Acid) | The acid is consumed in coupling; final drug fragment has 0 HBDs . |

| H-Bond Acceptors | 3 (C=O, N) | Enhances water solubility without increasing desolvation penalty significantly. |

| LogP (Predicted) | ~1.2 | Moderate lipophilicity ensures membrane permeability is maintained. |

| pKa (Acid) | ~3.8 | Typical benzoic acid acidity; suitable for standard coupling reagents (HATU/EDC). |

Part 2: Synthetic Architecture & Self-Validating Protocol

A common pitfall in synthesizing this scaffold is the lack of regioselectivity when starting from terephthalic acid, leading to inseparable mixtures of mono- and di-amides.

The Solution: A desymmetrization strategy starting from Monomethyl Terephthalate . This route guarantees structural integrity.

Experimental Workflow: Regioselective Synthesis

Objective: Synthesis of 4-(dimethylcarbamoyl)benzoic acid with >98% purity.

Step 1: Acid Chloride Formation

-

Reagents: Monomethyl terephthalate (1.0 eq), Thionyl Chloride (SOCl2, 3.0 eq), catalytic DMF (2-3 drops).

-

Procedure: Reflux monomethyl terephthalate in neat SOCl2 for 2 hours.

-

Validation: Monitor by TLC (conversion of polar acid to non-polar ester-chloride).

-

Workup: Evaporate excess SOCl2 in vacuo. Azeotrope with toluene (2x) to remove trace acid gases.

-

Why? Residual HCl will protonate the amine in the next step, reducing yield.

-

Step 2: Amidation (The DMBA Installation)

-

Reagents: Crude acid chloride (from Step 1), Dimethylamine (2.0 M in THF, 2.5 eq), Triethylamine (1.5 eq), DCM (Solvent).

-

Procedure: Cool amine solution to 0°C. Add acid chloride dropwise. Warm to RT and stir for 4 hours.

-

Observation: Formation of white precipitate (Et3N·HCl) indicates reaction progress.

-

Workup: Wash with 1N HCl (removes excess amine) and sat. NaHCO3. Dry over MgSO4.

Step 3: Saponification (The Critical Deprotection)

-

Reagents: Methyl 4-(dimethylcarbamoyl)benzoate (Intermediate), LiOH (2.0 eq), THF/Water (3:1).

-

Procedure: Stir at room temperature. Do not reflux (avoids amide hydrolysis).

-

Endpoint: LC-MS shows disappearance of methyl ester (M+14 mass shift).

-

Isolation: Acidify carefully to pH 3-4 with 1N HCl. The product precipitates.[2] Recrystallize from Ethanol/Water if necessary.

Visualization: Synthetic Pathway

Caption: Figure 1. Regioselective desymmetrization route ensuring high purity of the mono-amide scaffold.

Part 3: Medicinal Chemistry Applications[3][4][5][6][7]

Fragment-Based Drug Discovery (FBDD)

In FBDD, this scaffold acts as a "solubility handle." When a hydrophobic aryl fragment binds to a target (e.g., a Kinase hinge region), attaching this moiety at the solvent-exposed front can improve the developability profile.

Case Study Logic:

-

Target: Kinase Inhibitor (Type II).

-

Problem: The diphenyl-urea core is too insoluble.

-

Solution: Attach 4-(dimethylcarbamoyl)benzoic acid via amide coupling to the solvent-exposed amine.

-

Result: The dimethylamide tail extends into the solvent, disrupting the crystal lattice energy of the drug substance.

Bioisosterism in HDAC Inhibitors

This scaffold is structurally analogous to the linker regions in Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat derivatives). The benzene ring provides the necessary rigid spacer, while the dimethylamide mimics the steric bulk of capping groups found in approved inhibitors, without the liability of rapid glucuronidation seen with phenols.

Visualization: Pharmacophore Logic

Caption: Figure 2. Pharmacophore decomposition showing how the scaffold balances solubility and permeability.

References

-

PubChem. (n.d.).[3] 4-(Dimethylcarbamoyl)benzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Booth, J. J., et al. (2010). Hydrotropic solubilization of poorly water-soluble drugs.[1] PubMed. Retrieved from [Link]

- European Patent Office. (1984). Process for the preparation of terephthalic acid-monoamide derivatives (EP0110235A1). Google Patents.

Sources

- 1. Hydrotropic solubilization of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP4288485A1 - A process for preparing a monoester of terephthalic acid and its derivatives - Google Patents [patents.google.com]

- 3. PubChemLite - 4-(dimethylcarbamoyl)benzoic acid (C10H11NO3) [pubchemlite.lcsb.uni.lu]

Technical Guide: Physical Properties & Handling of 4-Carbamoyl Benzoyl Chloride Derivatives

Executive Summary

4-Carbamoyl benzoyl chloride derivatives represent a specialized class of bifunctional electrophiles critical in the synthesis of peptidomimetics, kinase inhibitors, and high-performance aramid polymers. Their utility stems from the orthogonal reactivity of the acid chloride (

This guide analyzes the physicochemical profile of these derivatives, establishing protocols for their synthesis, purification, and handling. It addresses the specific challenge of "self-incompatibility" where the nucleophilic potential of the amide (though reduced) can complicate the stability of the electrophilic acid chloride.

Molecular Architecture & Electronic Profile

The chemical behavior of 4-carbamoyl benzoyl chloride is dictated by the para-substitution pattern on the benzene ring.

Electronic Push-Pull Effects

-

Acid Chloride (

): A strong electron-withdrawing group (EWG) ( -

Carbamoyl Group (

): Also electron-withdrawing, though less so than the acid chloride. -

Net Effect: The benzene ring is electron-deficient, making the acid chloride carbonyl carbon highly electrophilic and prone to rapid hydrolysis.

Structural Rigidity & Solubility

The para orientation creates a linear molecular axis, favoring high crystallinity.

-

Unsubstituted Amides (

): Exhibit strong intermolecular hydrogen bonding, leading to high melting points ( -

N-Substituted Amides (

, etc.): Disruption of H-bonding networks significantly lowers melting points and improves solubility in organic solvents, facilitating easier handling in drug discovery campaigns.

Physical Property Landscape

The following table summarizes the physical properties of key derivatives. Note that specific values for the unsubstituted chloride are often approximated due to its instability and rapid polymerization potential.

| Property | 4-Carbamoyl Benzoyl Chloride ( | N,N-Diethyl Derivative ( | N-Phenyl Derivative ( |

| Molecular Weight | 183.59 g/mol | 239.70 g/mol | 259.69 g/mol |

| Physical State | White/Pale Yellow Solid | Low-melting Solid / Oil | Crystalline Solid |

| Melting Point | >220°C (Decomposes) | 55–60°C (Est.) | 145–148°C |

| Solubility (DCM) | Poor (Suspension) | Excellent | Good |

| Solubility (THF) | Moderate | Excellent | Excellent |

| Hydrolytic Stability | Low ( | Moderate | Moderate |

| Density | ~1.35 g/cm³ | ~1.15 g/cm³ | ~1.28 g/cm³ |

Critical Insight: The solubility profile dictates the synthesis route. For the unsubstituted amide, reactions must often be run in suspension or using polar aprotic solvents (like sulfolane) that do not react with acid chlorides.

Synthesis & Purification Protocols

The synthesis of 4-carbamoyl benzoyl chloride derivatives typically proceeds via the chlorination of the corresponding 4-carbamoylbenzoic acid.

Reagent Selection: Thionyl Chloride ( )

Thionyl chloride is the reagent of choice due to the volatility of its byproducts (

Reaction Workflow (DOT Diagram)

Figure 1: Standard synthetic workflow for the conversion of 4-carbamoylbenzoic acid to its acid chloride.

Detailed Protocol

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a

drying tube or -

Addition: Suspend 10.0 mmol of 4-carbamoylbenzoic acid in 5 mL of anhydrous toluene (optional co-solvent). Add 30.0 mmol (excess) of thionyl chloride (

). -

Catalysis: Add 1-2 drops of anhydrous DMF. This forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.

-

Reaction: Heat to reflux (

C). The suspension should clear as the acid chloride forms (if soluble) or change texture. Stir until gas evolution ceases (2–4 hours). -

Isolation:

-

Cool to room temperature.

-

Remove excess

under reduced pressure (rotary evaporator). -

Crucial Step: Add anhydrous toluene and re-evaporate (2x) to azeotropically remove trace thionyl chloride and

.

-

-

Storage: Store under argon at

C.

Stability & Hydrolytic Kinetics

The acid chloride moiety is thermodynamically unstable with respect to hydrolysis. The rate of hydrolysis is influenced by the electronic environment and the physical state.

Mechanism of Degradation

Water attacks the carbonyl carbon of the acid chloride, proceeding through a tetrahedral intermediate to release

Figure 2: Hydrolytic degradation pathway. The generated HCl can further catalyze amide hydrolysis over long periods.

Handling Recommendations

-

Atmosphere: Always handle in a glovebox or under a positive pressure of dry nitrogen/argon.

-

Glassware: All glassware must be oven-dried (

C) for at least 2 hours. -

Quenching: If disposal is necessary, quench slowly into a stirred solution of saturated sodium bicarbonate (

) to neutralize the generated acid.

Applications in Drug Discovery[3]

Covalent Warheads

Derivatives of benzoyl chloride are increasingly used to install "warheads" that covalently modify target proteins. The 4-carbamoyl group acts as a recognition motif, positioning the electrophile near a nucleophilic residue (e.g., Serine, Cysteine) in the active site.

Bioisosteres & Linkers

The 4-carbamoyl benzoyl scaffold serves as a rigid linker in PROTACs (Proteolysis Targeting Chimeras). The amide bond is stable under physiological conditions, while the acid chloride allows for the modular attachment of E3 ligase ligands.

References

-

PubChem. (2023). 4-[Amino(phenyl)carbamoyl]benzoyl chloride | C14H11ClN2O2.[1] National Library of Medicine. [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides. International Journal of Molecular Sciences. [Link][2][3][4]

Sources

Methodological & Application

Application Note & Protocol: High-Fidelity Synthesis of 4-(Dimethylcarbamoyl)benzoyl Chloride

Abstract: This document provides a comprehensive guide for the synthesis of 4-(dimethylcarbamoyl)benzoyl chloride from its parent carboxylic acid, 4-(dimethylcarbamoyl)benzoic acid. This acyl chloride is a pivotal intermediate in the development of pharmaceuticals and fine chemicals, primarily utilized in acylation reactions to form amides and esters. We present two robust, field-proven protocols employing thionyl chloride and oxalyl chloride, respectively. The guide delves into the underlying reaction mechanisms, provides detailed step-by-step procedures, outlines critical safety and handling protocols, and offers troubleshooting advice to ensure reproducible, high-yield synthesis for researchers in drug discovery and chemical development.

Introduction and Strategic Importance

4-(Dimethylcarbamoyl)benzoyl chloride is a bifunctional molecule of significant interest in synthetic chemistry. Its utility stems from the highly reactive acyl chloride group, which serves as an excellent electrophile for a wide range of nucleophiles, including amines, alcohols, and phenols. The presence of the stable dimethylcarbamoyl moiety often imparts desirable pharmacokinetic or material properties to the final product. The conversion of the relatively stable 4-(dimethylcarbamoyl)benzoic acid into its highly reactive acyl chloride derivative is a critical activation step, enabling subsequent transformations that are otherwise thermodynamically unfavorable.

The primary challenge in this synthesis is the selection of a chlorinating agent and reaction conditions that are effective without compromising the integrity of the dimethylamide functional group. This guide details two gold-standard methods that address this challenge, offering researchers flexibility based on reagent availability and specific downstream application requirements.

Reaction Principles and Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chloride (-Cl) atom. This transformation is crucial because the hydroxyl group is a poor leaving group, whereas the resulting acyl chloride is highly susceptible to nucleophilic acyl substitution.[1][2] The reaction is driven to completion by the formation of gaseous byproducts, which are effectively removed from the reaction mixture.[3][4]

Method A: Thionyl Chloride (SOCl₂) Pathway

Thionyl chloride is a widely used and cost-effective reagent for this transformation.[5] The reaction proceeds via a chlorosulfite intermediate, which enhances the leaving group ability of the oxygen atom.

Mechanism:

-

The carboxylic acid oxygen performs a nucleophilic attack on the sulfur atom of thionyl chloride.

-

A chloride ion is eliminated and subsequently deprotonates the hydroxyl group, releasing HCl gas.

-

A chloride ion then attacks the electrophilic carbonyl carbon.

-

The tetrahedral intermediate collapses, eliminating the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion, yielding the final acyl chloride product.[1][3][6]

Caption: Mechanism for Acyl Chloride Formation using Thionyl Chloride.

Method B: Oxalyl Chloride ((COCl)₂) with Catalytic DMF

Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride.[7][8] The reaction can be significantly accelerated by a catalytic amount of N,N-dimethylformamide (DMF).[3][9]

Mechanism:

-

DMF reacts with oxalyl chloride to form a highly reactive Vilsmeier intermediate, (dimethylamino)chloro-methylideneammonium chloride.[9]

-

The carboxylic acid oxygen attacks the electrophilic carbon of the Vilsmeier intermediate.

-

This new intermediate collapses, regenerating the DMF catalyst and forming an unstable mixed anhydride.

-

A chloride ion, generated in the first step, attacks the carbonyl carbon of the anhydride.

-

The tetrahedral intermediate collapses, releasing the acyl chloride product along with gaseous carbon dioxide (CO₂) and carbon monoxide (CO).[10][11] This evolution of gases makes the reaction effectively irreversible.[8]

Caption: Catalytic Cycle for Acyl Chloride Formation using Oxalyl Chloride/DMF.

Experimental Protocols

Critical Prerequisite for Both Protocols: All glassware must be oven-dried or flame-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent hydrolysis of the reagents and the product.[12]

**Protocol A: Synthesis using Thionyl Chloride (SOCl₂) **

| Parameter | Value |

| Reagents | 4-(Dimethylcarbamoyl)benzoic acid, Thionyl chloride (SOCl₂), Anhydrous Toluene or Dichloromethane (DCM) |

| Stoichiometry | SOCl₂: 2.0 - 3.0 equivalents |

| Solvent | Anhydrous Toluene or DCM |

| Temperature | Reflux (Toluene: ~110°C, DCM: ~40°C) |

| Reaction Time | 2 - 4 hours |

| Typical Yield | >90% (crude) |

Step-by-Step Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-(dimethylcarbamoyl)benzoic acid (1.0 eq).

-

Solvent Addition: Add anhydrous toluene (or DCM) to create a slurry (approx. 0.2-0.5 M concentration).

-

Reagent Addition: While stirring under a positive pressure of nitrogen, slowly add thionyl chloride (2.5 eq) via syringe. Caution: This addition may be exothermic and will result in gas evolution (HCl). Ensure the gas outlet from the condenser is connected to a scrubber containing an aqueous base (e.g., NaOH solution).

-

Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by observing the cessation of gas evolution and the dissolution of the starting material. The reaction is typically complete within 2-4 hours.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To protect the vacuum pump from corrosive gases, use a base trap (e.g., a trap containing KOH pellets) and/or a cold trap (liquid nitrogen).[13]

-

To ensure complete removal of residual SOCl₂, co-evaporate the residue with anhydrous toluene (2-3 times).

-

-

Product: The resulting solid or oil is the crude 4-(dimethylcarbamoyl)benzoyl chloride, which is typically of sufficient purity (>90%) to be used directly in the next synthetic step without further purification.

Protocol B: Synthesis using Oxalyl Chloride and Catalytic DMF

| Parameter | Value |

| Reagents | 4-(Dimethylcarbamoyl)benzoic acid, Oxalyl chloride ((COCl)₂), Anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF) |

| Stoichiometry | Oxalyl Chloride: 1.5 - 2.0 eq; DMF: 0.02 - 0.05 eq (catalytic) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 1 - 2 hours |

| Typical Yield | >95% (crude) |

Step-by-Step Procedure:

-

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-(dimethylcarbamoyl)benzoic acid (1.0 eq) and anhydrous DCM (to approx. 0.2-0.5 M).

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (0.02 eq, e.g., one drop from a syringe) to the suspension.

-

Reagent Addition: Cool the flask to 0°C in an ice-water bath. Slowly add oxalyl chloride (1.5 eq) dropwise via syringe. Vigorous gas evolution (CO₂, CO, HCl) will be observed.[14] Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. The reaction is complete when gas evolution ceases and the starting material has fully dissolved.

-

Workup and Isolation:

-

Product: The resulting solid is the crude 4-(dimethylcarbamoyl)benzoyl chloride. This method often yields a very clean product that can be used immediately for subsequent reactions.

Caption: General Experimental Workflow for Synthesis.

Safety, Handling, and Waste Disposal

Researcher safety is paramount. Both thionyl chloride and oxalyl chloride are highly toxic, corrosive, and react violently with water.[15][16][17]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[18][19]

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors and gaseous byproducts.[15][18] Emergency eyewash stations and safety showers must be readily accessible.[16]

-

Handling:

-

Reagents are extremely moisture-sensitive. Use dry syringes and needles for transfers.

-

Add reagents slowly and, if necessary, with cooling to control exothermic reactions.

-

Never add water to the reagents or the reaction mixture.

-

-

Waste Disposal and Quenching:

-

Excess thionyl chloride or oxalyl chloride must be quenched before disposal. This can be done by slowly and carefully adding the excess reagent to a large volume of a stirred, cold solution of sodium bicarbonate or by slowly adding it to ice water. This process is highly exothermic and releases acidic gases, and must be performed in a fume hood.

-

Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

-

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Wet reagents or glassware. | 1. Ensure all glassware is rigorously dried. Use freshly opened or distilled reagents. |

| 2. Incomplete reaction. | 2. Extend reaction time or increase temperature slightly (for SOCl₂ method). Ensure catalytic DMF was added for the oxalyl chloride method. | |

| Product Hydrolyzes Back to Carboxylic Acid | 1. Exposure to atmospheric moisture during workup or storage. | 1. Maintain a strict inert atmosphere. Use the product immediately or store under nitrogen/argon in a sealed container. |

| 2. Moisture in solvents. | 2. Use anhydrous solvents from a solvent purification system or a freshly opened bottle. | |

| Dark-colored Product | 1. Reaction run at too high a temperature, causing decomposition. | 1. Maintain recommended reaction temperatures. For sensitive substrates, the oxalyl chloride method is preferred. |

| 2. Impurities in starting material or thionyl chloride. | 2. Purify the starting acid if necessary. Use freshly distilled thionyl chloride for sensitive applications.[13] |

Conclusion

The conversion of 4-(dimethylcarbamoyl)benzoic acid to its corresponding acyl chloride is a fundamental and enabling transformation for further molecular elaboration. The protocols detailed herein, utilizing either thionyl chloride or oxalyl chloride, provide reliable and high-yielding pathways to access this key intermediate. The choice between the two methods depends on the scale of the reaction, the sensitivity of the substrate, and the available resources. Adherence to the described procedures, especially the stringent safety precautions and anhydrous techniques, will ensure the successful and safe synthesis of 4-(dimethylcarbamoyl)benzoyl chloride for applications in research and development.

References

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

-

Reaction Chemistry. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). [Link]

-

Physics & Maths Tutor. (n.d.). 33 Carboxylic Acids and Derivatives. [Link]

-

OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. [Link]

-

Reactivity: substitution at carboxyl. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride. [Link]

-

Academia.edu. (n.d.). New and Efficient Synthesis of Amides from Acid Chlorides Using Diisobutyl(amino)aluminum. [Link]

-

YouTube. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism. [Link]

-

SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. [Link]

-

Wikipedia. (n.d.). Oxalyl chloride. [Link]

-

Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

-

YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. [Link]

-

Chemistry Education. (n.d.). Synthesis and analysis of amides. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

-

NJ.gov. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY. [Link]

-

Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 3. orgosolver.com [orgosolver.com]

- 4. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 5. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 8. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 12. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 13. reddit.com [reddit.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. fishersci.com [fishersci.com]

- 16. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. nj.gov [nj.gov]

Application Note: Strategic Incorporation of 4-(Dimethylcarbamoyl)benzoyl Chloride in PROTAC Synthesis

Executive Summary

The design and synthesis of Proteolysis Targeting Chimeras (PROTACs) require precise control over conjugation chemistry to assemble the Protein of Interest (POI) ligand, the linker, and the E3 ligase ligand. This application note details the specialized use of 4-(dimethylcarbamoyl)benzoyl chloride (DMCBC) in PROTAC assembly. We provide field-proven methodologies, reaction optimization data, and self-validating protocols to ensure high-yielding, epimerization-free conjugation.

Scientific Integrity: Deconstructing the "Linker" Misconception

As a Senior Application Scientist, it is critical to address a common structural misconception: DMCBC is not a bifunctional linker.

A true PROTAC linker must possess two reactive handles (e.g., diamines, dicarboxylic acids, or heterobifunctional groups) to bridge the POI and E3 ligands. DMCBC possesses a highly reactive acid chloride, but its para-substituted dimethylamide group is chemically inert under standard conjugation conditions. Therefore, it cannot function as a bridge.

Instead, DMCBC is a mono-reactive electrophile used in late-stage synthesis to install a dimethylbenzamide pharmacophore directly onto an amine-terminated Linker-E3 construct. The dimethylbenzamide motif is a privileged, solvent-exposed warhead component frequently used to target specific kinases (e.g., p38 MAPK or mutant-specific variants).

Diagram 1: Logical assembly of a PROTAC using DMCBC to install a target-binding motif.

Causality & Rationale for Experimental Choices

Late-stage amide coupling is utilized in over 80% of reported PROTAC syntheses[1]. However, traditional carboxylic acid couplings using reagents like HATU or EDC often suffer from poor yields, epimerization of chiral centers (especially on CRBN ligands like pomalidomide), and difficult purifications due to persistent urea byproducts[1]. Furthermore, the use of ammonium salts in nanoscale high-throughput PROTAC synthesis drastically reduces conversion rates[2].

By utilizing the pre-activated acid chloride (DMCBC), we bypass coupling reagents entirely. The causality behind this choice is threefold:

-

Kinetics: The inherent electrophilicity of the acyl chloride drives rapid conversion at 0°C, minimizing the hydrolytic degradation of the sensitive glutarimide moiety found in CRBN ligands[3].

-

Atom Economy: The only byproduct is HCl, which is easily scavenged by a non-nucleophilic base (DIPEA), simplifying downstream Prep-HPLC purification.

-

Scalability: Acid chloride couplings translate flawlessly from 1536-well nanoscale plates to multi-gram batch synthesis, unlike traditional amide couplings which exhibit scale-dependent failure rates[2].

Quantitative Data: Reaction Optimization

To establish a self-validating protocol, we evaluated various conditions for the acylation of a standard PEG3-Pomalidomide amine precursor with DMCBC. The data below demonstrates why anhydrous Dichloromethane (DCM) and N,N-Diisopropylethylamine (DIPEA) are the mandated reagents.

| Solvent | Base (Equivalents) | Temperature | Time | LC-MS Conversion | Impurity Profile / Causality |

| DCM | DIPEA (3.0) | 0°C to RT | 2h | >95% | Clean; DIPEA prevents acid-catalyzed side reactions. |

| DMF | TEA (3.0) | RT | 4h | 78% | Moderate glutarimide ring-opening due to prolonged RT exposure. |

| THF | Pyridine (5.0) | 60°C | 12h | <40% | Significant thermal degradation of the E3 ligand. |

| NMP | None (TFA salt) | RT | 24h | <10% | Unreactive; free base is required for nucleophilic attack[2]. |

Experimental Protocol: Late-Stage Acylation

Diagram 2: Step-by-step synthetic workflow for the late-stage acylation of PROTAC precursors.

Materials Required

-

Amine-terminated Linker-E3 Precursor (Free base preferred; if TFA salt, adjust base equivalents)

-

4-(Dimethylcarbamoyl)benzoyl chloride (DMCBC) [Stored at -20°C under Argon]

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology

-

Precursor Preparation: Dissolve the amine-terminated Linker-E3 precursor (1.0 eq, e.g., 100 mg) in anhydrous DCM (0.1 M concentration) in an oven-dried round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon.

-

Base Addition: Add DIPEA (3.0 eq) to the solution. Note: If the precursor is a TFA or HCl salt, add an additional 1.0 eq of DIPEA to liberate the free amine. Failure to neutralize the salt will halt the reaction[2].

-

Electrophile Introduction: Cool the reaction mixture to 0°C using an ice-water bath. Dissolve DMCBC (1.2 eq) in a minimal volume of anhydrous DCM and add it dropwise to the reaction mixture over 5 minutes. Causality: Dropwise addition at 0°C prevents exothermic spikes that can lead to localized degradation of the E3 ligand.

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

-

Self-Validation (Monitoring): Withdraw a 5 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS. The reaction is complete when the mass of the starting amine is consumed and the [M+H]+ peak of the target PROTAC dominates the chromatogram.

-

Quenching & Workup: Dilute the reaction with additional DCM (10 volumes) and wash successively with saturated aqueous NaHCO3 (2 × 10 mL) and brine (1 × 10 mL). Causality: The NaHCO3 wash neutralizes the DIPEA·HCl byproduct and quenches any unreacted DMCBC into the corresponding water-soluble carboxylic acid.

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via reverse-phase Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the final PROTAC.

References

- Source: National Institutes of Health (NIH)

- Source: Royal Society of Chemistry (RSC)

- Source: American Chemical Society (ACS)

Sources

- 1. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00304G [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

amide coupling protocols for 4-(chlorocarbonyl)-N,N-dimethylbenzamide

Application Note: Optimized Amide Coupling Strategies using 4-(Chlorocarbonyl)-N,N-dimethylbenzamide

Introduction & Scope

This application note details the handling and reaction protocols for 4-(chlorocarbonyl)-N,N-dimethylbenzamide (also known as 4-(dimethylcarbamoyl)benzoyl chloride).[1]

Critical Structural Distinction: Researchers must distinguish this compound from 4-chloro-N,N-dimethylbenzamide.

-

Target Reagent: Contains a reactive acid chloride (-COCl) at the para position.[1] It acts as an electrophilic acylating agent.[1]

-

Distractor: Contains a chlorine atom directly attached to the aromatic ring (aryl chloride), which is inert to standard nucleophilic attack.

This reagent is a bifunctional terephthalic acid derivative. One side is a stable dimethylamide; the other is a highly reactive acid chloride. It is primarily used to introduce the N,N-dimethylbenzamide moiety into amines, alcohols, or thiols via Nucleophilic Acyl Substitution .

Mechanistic Principles

The coupling reaction proceeds via an addition-elimination pathway.[1] The nucleophilic amine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is then expelled as a leaving group.

Key Mechanistic Insight: Unlike carbodiimide couplings (e.g., EDC/NHS) which generate urea byproducts, acid chloride couplings generate HCl .

-

Consequence: If the HCl is not scavenged, it will protonate the unreacted amine nucleophile, rendering it non-nucleophilic (

) and stalling the reaction at 50% conversion. -

Solution: A stoichiometric excess of a non-nucleophilic base (Tertiary amine or inorganic base) is strictly required.

Figure 1: Reaction Mechanism & Pathway

Caption: Nucleophilic acyl substitution pathway requiring base-mediated HCl scavenging.

Reagent Handling & Preparation

The reagent is moisture-sensitive.[1] Hydrolysis yields 4-(dimethylcarbamoyl)benzoic acid, which is unreactive under these conditions.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Purity Check: Dissolve a small aliquot in dry

.-

1H NMR: Look for the disappearance of the acid proton (~11-13 ppm) and distinct shifts in the aromatic region compared to the acid precursor.[1]

-

IR: Acid chloride carbonyl stretch appears typically at 1770–1785 cm⁻¹ , distinct from the amide carbonyl (~1640 cm⁻¹).

-

In-Situ Generation (Recommended): If the acid chloride is not commercially available, generate it immediately before use from 4-(dimethylcarbamoyl)benzoic acid:

-

Suspend acid (1.0 eq) in dry DCM.

-

Add Oxalyl Chloride (1.2 eq) and catalytic DMF (2 drops).

-

Stir until gas evolution ceases (1–2 h).

-

Evaporate solvent/excess reagent to obtain the crude acid chloride.

Experimental Protocols

Method A: Anhydrous Coupling (Standard)

Best for: Organic-soluble amines, secondary amines, and non-polar substrates.

Reagents:

-

Substrate: Amine (1.0 equiv)[1]

-

Reagent: 4-(chlorocarbonyl)-N,N-dimethylbenzamide (1.1 equiv)[1]

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve the Amine (1.0 eq) and Base (1.5 eq) in DCM (concentration ~0.1 M). Cool to 0°C in an ice bath.

-

Addition: Dissolve 4-(chlorocarbonyl)-N,N-dimethylbenzamide (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

-

Reasoning: Dropwise addition controls the exotherm and prevents localized high concentrations that could lead to double-acylation (if the amine is primary).[1]

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via TLC or LC-MS.[1] The acid chloride hydrolyzes to the acid on silica, so monitor the consumption of the amine.

-

-

Workup:

-

Dilute with DCM.[1]

-

Wash with 1M HCl (to remove excess base and unreacted amine).

-

Wash with Sat. NaHCO₃ (to remove any hydrolyzed acid byproduct).

-

Dry over MgSO₄, filter, and concentrate.

-

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, or substrates sensitive to organic bases.[1]

Reagents:

-

Substrate: Amine/Amino Acid (1.0 equiv)[1]

-

Reagent: 4-(chlorocarbonyl)-N,N-dimethylbenzamide (1.2 equiv)[1]

-

Base: 10% NaOH or Sat.[1]

-

Solvent: DCM / Water (1:1 ratio)

Protocol:

-

Aqueous Phase: Dissolve the amine in the aqueous base solution (approx 2.0–3.0 eq of base).

-

Organic Phase: Dissolve the acid chloride reagent in DCM.

-

Mixing: Add the organic phase to the rapidly stirring aqueous phase.

-

Critical Step: Vigorous stirring is essential to maximize the interfacial surface area.

-

-

Reaction: Stir at RT for 4–12 hours.

-

Workup:

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure solvents are anhydrous (Method A). Increase reagent equivalents. |

| Precipitate forms immediately | Amine Hydrochloride Salt | Insufficient base present.[1] Ensure Base:Acid Chloride ratio is > 1:1. |

| Unreacted Amine remains | Reagent decomposition | The acid chloride may have degraded.[1] Regenerate in situ using Thionyl Chloride or Oxalyl Chloride. |

| Product is impure | Excess Acid Chloride | Add a "polishing" step: add a scavenger amine (e.g., morpholine) 15 mins before workup to consume excess acid chloride, rendering it water-soluble during acid wash. |

Figure 2: Workflow Decision Tree

Caption: Selection guide based on substrate solubility.

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard text for Acyl Substitution mechanisms).

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link[1]

-

Sigma-Aldrich (Merck). (2023).[1] Acid Chlorides: Handling and Stability Technical Bulletin. Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter: Nucleophilic Substitution at the Carbonyl Group).

Sources

Application Note: Preparation of Unsymmetrical Terephthalamides via Mono-Acid Chloride Intermediates

Executive Summary & The Symmetry Problem

Unsymmetrical terephthalamides—1,4-benzenedicarboxamides bearing two distinct amine substituents—are privileged structural motifs in medicinal chemistry and materials science. Recently, these scaffolds have been identified as potent efflux pump inhibitors (EPIs) capable of potentiating antibiotic activity against multidrug-resistant Escherichia coli.

Synthesizing these molecules presents a fundamental challenge: desymmetrization . Direct reaction of terephthaloyl chloride with a stoichiometric mixture of two different amines yields an intractable statistical mixture (typically 25% symmetric di-amide A, 25% symmetric di-amide B, and 50% of the desired unsymmetrical product) . To achieve high yields and pharmaceutical-grade purity, researchers must employ a sequential desymmetrization strategy using a mono-acid chloride intermediate.

This application note details the mechanistic rationale and self-validating protocols for synthesizing unsymmetrical terephthalamides, prioritizing the highly modular Mono-Amide Route .

Strategic Route Selection: Causality and Design

There are two primary pathways to generate the crucial mono-acid chloride intermediate. Understanding the causality behind reagent choices is critical for workflow optimization.

-

The Mono-Ester Route: This traditional approach begins with mono-methyl terephthalate (MMT). The free carboxylic acid is converted to an acid chloride (methyl 4-(chlorocarbonyl)benzoate) and reacted with the first amine. The Drawback: This route requires a subsequent ester hydrolysis step (e.g., using LiOH) to free the second carboxylate. This basic hydrolysis is often incompatible with base-sensitive functional groups on the first amide arm.

-

The Mono-Amide Route (Preferred): Starting directly from terephthalic acid, a mild coupling agent (e.g., TBTU) is used to attach the first amine, forming a mono-amide carboxylic acid. The remaining acid is then converted to a mono-acid chloride and reacted with the second amine . The Advantage: This eliminates the need for ester hydrolysis. The intermediate mono-amide is easily purified via simple acid-base extraction, creating a self-validating checkpoint before the final coupling.

Workflow for the synthesis of unsymmetrical terephthalamides via a mono-amide route.

Mechanistic Grounding: The Vilsmeier-Haack Activation

In Step 2 of the Mono-Amide Route, the conversion of the mono-amide carboxylic acid to the mono-acid chloride must be executed without degrading the existing amide bond. Harsh reagents like refluxing thionyl chloride can dehydrate primary amides to nitriles or cause unwanted side reactions.

Expertise Insight: Oxalyl chloride with catalytic N,N-dimethylformamide (DMF) at 0 °C to room temperature provides a mild, highly controlled alternative. Causality: DMF reacts with oxalyl chloride to form a highly electrophilic chloroiminium ion (the Vilsmeier-Haack reagent). The carboxylic acid attacks this intermediate. Subsequent fragmentation releases CO₂, CO, and HCl, driving the reaction forward irreversibly. The cessation of gas evolution serves as a visual, self-validating In-Process Control (IPC) indicating complete conversion to the acid chloride.

Catalytic cycle of DMF in the conversion of carboxylic acids to acid chlorides.

Quantitative Data & Route Comparison

The table below summarizes the efficiency and scalability of different synthetic strategies for unsymmetrical terephthalamides.

| Synthetic Strategy | Reagents Used | Key Intermediate | Overall Yield | Purity Profile | Scalability |

| Direct Statistical | Terephthaloyl chloride + 1 eq Amine A, then Amine B | None (One-pot) | < 25% | Poor (Complex mixture) | Low |

| Mono-Ester Route | MMT, SOCl₂, Amine A, LiOH, SOCl₂, Amine B | Methyl 4-(chlorocarbonyl)benzoate | 40–60% | High | Excellent |

| Mono-Amide Route | Terephthalic acid, TBTU, Amine A, (COCl)₂, Amine B | 4-(carbamoyl)benzoyl chloride | 50–75% | Very High | Good |

Step-by-Step Methodologies (Self-Validating Protocols)

The following protocols are adapted from the validated methodology used to synthesize EPIs like SLUPP-225 .

Protocol A: Synthesis of the Mono-Amide Intermediate

Objective: Desymmetrize terephthalic acid using a mild coupling agent.

-

Initialization: Suspend terephthalic acid (1.0 equivalent) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

-

Activation: Add TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents). Stir for 15 minutes at room temperature.

-

Coupling: Add Amine A (e.g., benzylamine) dropwise (1.3 equivalents). Stir the reaction mixture for 12 hours at room temperature.

-

Self-Validating Isolation:

-

Quench the reaction with water and acidify to pH 2 using 1M HCl. The unreacted terephthalic acid and the desired mono-amide will precipitate, while the di-amide remains partially soluble or can be separated later.

-

Filter the precipitate and dissolve it in saturated aqueous NaHCO₃. Causality: The mono-amide and unreacted di-acid dissolve (as sodium salts), leaving any symmetric di-amide byproduct behind as an insoluble solid.

-

Filter the aqueous layer, then re-acidify the filtrate to pH 2 to precipitate the pure mono-amide carboxylic acid. Filter, wash with cold water, and dry under vacuum.

-

Protocol B: Activation to Mono-Acid Chloride and Final Coupling

Objective: Convert the mono-amide to an acid chloride and couple with Amine B.

-

Vilsmeier-Haack Chlorination:

-

Suspend the mono-amide carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) at 0 °C under nitrogen.

-

Add oxalyl chloride (2.5 eq) dropwise, followed by 2–3 drops of anhydrous DMF.

-

IPC (In-Process Control): Observe the reaction. Vigorous bubbling (CO₂ and CO evolution) will commence. Allow the reaction to warm to room temperature and stir until gas evolution completely ceases (typically 2–4 hours). This visual cue self-validates the complete consumption of the carboxylic acid.

-

-

Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure. Crucial Step: Do not use aqueous workup here. The resulting crude mono-acid chloride should be used immediately in the next step.

-

Glacial Acetic Acid Coupling (For Anilines/Weak Nucleophiles):

-

Dissolve Amine B (e.g., a substituted aniline, 1.1 eq) in glacial acetic acid. Causality: Acetic acid acts as a mild protic solvent that facilitates the departure of the chloride leaving group without competing as a nucleophile.

-

Add the crude mono-acid chloride to the stirring solution.

-

Self-Purification: In many cases, the resulting unsymmetrical bis-amide is highly crystalline and will spontaneously precipitate from the acetic acid as it forms.

-

Troubleshooting: If the mono-addition product precipitates prematurely before the reaction finishes, switch the solvent to refluxing toluene with a stoichiometric amount of acetic acid .

-

-

Final Isolation: Filter the precipitated unsymmetrical terephthalamide, wash sequentially with cold acetic acid, water, and cold ethanol, and dry under high vacuum.

References

-

Haynes, K. M., Abdali, N., Jhawar, V., Zgurskaya, H. I., Parks, J. M., Green, A. T., Baudry, J., Rybenkov, V. V., Smith, J. C., & Walker, J. K. (2017). "Identification and Structure–Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli." Journal of Medicinal Chemistry, 60(14), 6205–6219. URL:[Link]

- Hotten, R.W., Gaymans, R. J., & de Haan, J. L. (2004). "Process for preparing ester amides and polyesteramides." European Patent Office, EP0980884A1.

Application Notes & Protocols: Streamlined One-Pot Synthesis of Benzamide Derivatives via In Situ Acid Chloride Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of One-Pot Synthesis for a Privileged Scaffold

The benzamide moiety is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents with applications ranging from antiemetics and antipsychotics to potent anticancer drugs.[1][2] The efficient construction of the amide bond is therefore a critical task in drug discovery and development.[3] Traditional methods for amide synthesis often involve multiple discrete steps, including the isolation of reactive intermediates like acid chlorides, which can be time-consuming and lead to reduced overall yields.[4][5]

This guide details a robust and highly efficient one-pot methodology for the synthesis of benzamide derivatives from benzoic acids. By generating the highly reactive acid chloride intermediate in situ, this approach circumvents the need for isolation and purification of this moisture-sensitive species, thereby streamlining the synthetic process.[4][5][6] This strategy not only enhances operational simplicity and time efficiency but also aligns with the principles of green chemistry by minimizing solvent usage and waste generation.[4][7] We will delve into the underlying mechanistic principles, provide a detailed and adaptable protocol, and offer expert insights to ensure successful implementation in your research endeavors.

Mechanistic Rationale: The In Situ Activation of Carboxylic Acids

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable carboxylate-ammonium salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[8] This one-pot protocol achieves this by employing a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to convert the starting benzoic acid into a highly electrophilic benzoyl chloride intermediate.[9][10][11]

The reaction proceeds through a two-step sequence within a single reaction vessel:

-

Activation Step: The carboxylic acid attacks the chlorinating agent (e.g., thionyl chloride) to form a reactive intermediate, an acyl chlorosulfite.[8][12] This intermediate is highly unstable and readily collapses, driven by the irreversible formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), to yield the corresponding acid chloride.[9][11]

-

Nucleophilic Acyl Substitution: The subsequently added amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the in situ generated acid chloride.[13] This is followed by the elimination of a chloride ion to form the stable amide bond. A base, such as triethylamine or pyridine, is typically included to neutralize the HCl generated during both steps of the reaction.[14]

The entire process, from carboxylic acid to final benzamide product, occurs sequentially in the same flask, eliminating the need for intermediate workup and purification.[15][16][17]

Visualizing the Workflow: One-Pot Benzamide Synthesis

Caption: General workflow for the one-pot synthesis of benzamide derivatives.

Core Protocol: One-Pot Synthesis of N-Benzyl-4-methoxybenzamide

This protocol provides a representative example for the synthesis of a benzamide derivative. It can be adapted for a wide range of substituted benzoic acids and primary or secondary amines.

Materials:

-

4-Methoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Benzylamine

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., Ethyl acetate/Hexane)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane.

-

Acid Chloride Formation: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Note: A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate this step, particularly with less reactive acids.[11][] Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours, or until gas evolution ceases.

-

Amidation: Re-cool the reaction mixture to 0 °C. In a separate flask, prepare a solution of benzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane. Add this amine solution dropwise to the reaction mixture containing the in situ generated acid chloride.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-methoxybenzamide.

Data at a Glance: Substrate Scope and Yields

The following table summarizes representative examples of benzamide derivatives synthesized using one-pot protocols, demonstrating the versatility of this method.

| Starting Benzoic Acid | Amine | Chlorinating Agent | Yield (%) | Reference |

| Benzoic Acid | Benzylamine | SOCl₂ | >95% | [15][16] |

| 4-Nitrobenzoic Acid | Aniline | SOCl₂ | ~90% | [15] |

| 3-(1-Cyanoethyl)benzoic acid | Benzylamine | (Not Specified) | High | [1] |

| Phenylacetic Acid | N,N-Diethylamine | SOCl₂ | >95% | [15] |

| N-Boc-Phenylalanine | Diethylamine | SOCl₂ | 83% | [15] |

Expertise & Experience: Keys to a Self-Validating System

Ensuring Anhydrous Conditions: The cornerstone of this protocol's success lies in maintaining strictly anhydrous conditions. Both the chlorinating agents (SOCl₂, (COCl)₂) and the acid chloride intermediate are highly susceptible to hydrolysis.[6][11] The presence of water will quench the reagents and revert the acid chloride back to the carboxylic acid, significantly reducing the yield.

-

Actionable Insight: Always use flame-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere.

Order of Addition and Temperature Control: The initial activation of the carboxylic acid is often exothermic. Adding the chlorinating agent slowly at a reduced temperature (0 °C) helps to control the reaction rate and prevent potential side reactions. Similarly, the subsequent addition of the amine should also be performed at 0 °C to manage the exothermicity of the amidation reaction.